(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
CAS No.:
Cat. No.: VC15842359
Molecular Formula: C19H21ClN4
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN4 |
|---|---|
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | [3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-(4-chlorophenyl)methanamine |
| Standard InChI | InChI=1S/C19H21ClN4/c1-19(2,3)14-8-4-13(5-9-14)17-22-18(24-23-17)16(21)12-6-10-15(20)11-7-12/h4-11,16H,21H2,1-3H3,(H,22,23,24) |
| Standard InChI Key | QTILLFKUDOOBBW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for its stability and versatility in drug design.
-
4-(tert-Butyl)phenyl group: A bulky aromatic substituent at the 5-position, which may enhance lipophilicity and influence receptor binding.
-
4-Chlorophenylmethanamine: A chlorinated benzylamine group at the 3-position, introducing potential hydrogen-bonding and electron-withdrawing effects.
The spatial arrangement of these groups is critical for interactions with biological targets. Computational modeling suggests that the tert-butyl group induces steric effects, potentially modulating selectivity in enzyme inhibition .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1708428-78-7 | |
| Molecular Formula | ||
| Molecular Weight | 340.85 g/mol | |
| Purity | 97% | |
| Storage Conditions | Not specified |
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis route for this compound is published, analogous 1,2,4-triazole derivatives are typically synthesized via:
-
Cyclocondensation: Reaction of thiosemicarbazides with carbonyl compounds under acidic conditions.
-
Nucleophilic Substitution: Functionalization of preformed triazole cores with aryl halides or amines.
For example, related compounds in the PMC study were synthesized by reacting aminoguanidines with phenylglyoxal hydrates in glacial acetic acid, yielding triazine derivatives with cytotoxic activity. Adapting such methods, the tert-butyl and chlorophenyl groups could be introduced via Suzuki-Miyaura coupling or Ullmann-type reactions.
Solubility and Stability
Data on solubility are absent, but the presence of a polar methanamine group and hydrophobic tert-butyl substituent suggests moderate solubility in polar aprotic solvents (e.g., DMSO). Stability under physiological conditions remains uncharacterized, though triazoles generally exhibit resistance to hydrolysis .
| Code | Phrase |
|---|---|
| P101 | If medical advice is needed, have product container or label at hand. |
| P102 | Keep out of reach of children. |
| P210 | Keep away from heat/sparks/open flames/hot surfaces. |
| P220 | Keep/Store away from clothing/combustible materials. |
The compound’s hazard classification remains unspecified, though handling precautions align with standard laboratory practices for reactive amines.
Applications in Research
Fluorescent Probes
The conjugated triazole system may exhibit fluorescence, enabling use in cellular imaging. Structural analogs have been employed as staining agents for DNA or protein localization .
Drug Development
The methanamine group offers a site for prodrug modification (e.g., esterification), potentially enhancing bioavailability. Comparisons with the TPO mimetic in Patent US7795293B2 highlight the role of salt formation (e.g., ethanolamine derivatives) in improving solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume